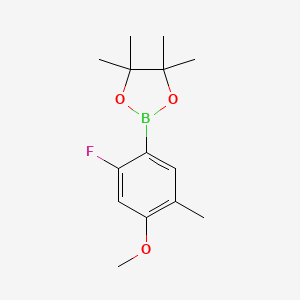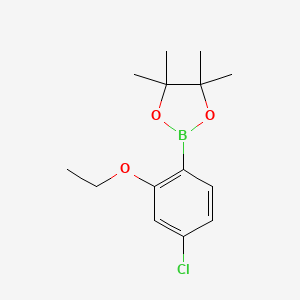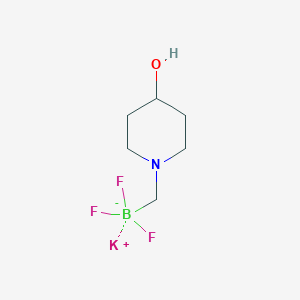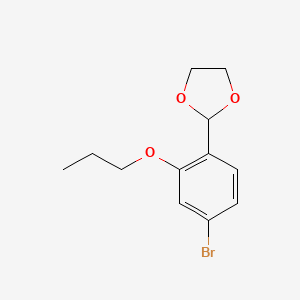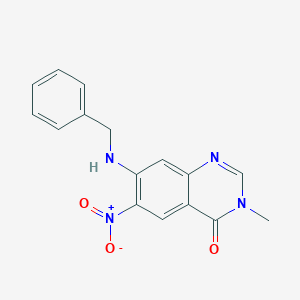
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This specific compound features a benzylamino group at the 7-position, a methyl group at the 3-position, and a nitro group at the 6-position of the quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-6-nitroquinazolin-4(3H)-one as the core structure.
Benzylation: The introduction of the benzylamino group at the 7-position can be achieved through nucleophilic substitution reactions. Benzylamine is commonly used as the nucleophile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation: The methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Benzylamine in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products Formed
Reduction: 7-(Benzylamino)-3-methyl-6-aminoquinazolin-4(3H)-one.
Substitution: Various benzylamino derivatives depending on the nucleophile used.
Oxidation: 7-(Benzylamino)-3-carboxy-6-nitroquinazolin-4(3H)-one.
科学的研究の応用
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound can be used in studies to understand the structure-activity relationship of quinazolinone derivatives.
Medicine: Due to its potential antitumor and antimicrobial properties, it is investigated for its therapeutic applications.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The benzylamino group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Benzylamine: A simple amine used as a precursor in organic synthesis.
4(3H)-Quinazolinone: The core structure of many biologically active compounds.
Uniqueness
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one is unique due to the specific combination of functional groups on the quinazolinone core. The presence of the benzylamino group at the 7-position and the nitro group at the 6-position imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
特性
CAS番号 |
66234-57-9 |
|---|---|
分子式 |
C16H14N4O3 |
分子量 |
310.31 g/mol |
IUPAC名 |
7-(benzylamino)-3-methyl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H14N4O3/c1-19-10-18-13-8-14(17-9-11-5-3-2-4-6-11)15(20(22)23)7-12(13)16(19)21/h2-8,10,17H,9H2,1H3 |
InChIキー |
OKJYRMBWPKLZDR-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


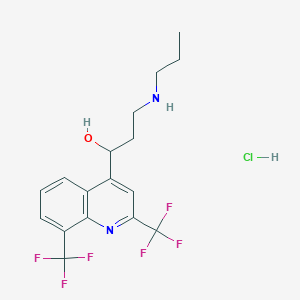

![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
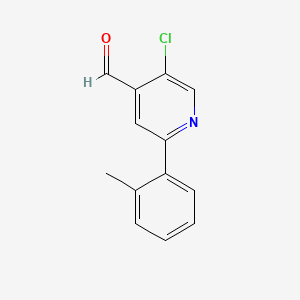
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)

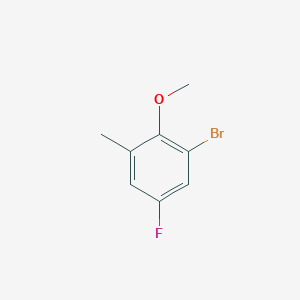
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

